2-Propynyl carbamate
Overview
Description
2-Propynyl carbamate is a chemical compound that can be synthesized through various methods involving the reaction of propargyl compounds with amines or alcohols in the presence of carbon dioxide or other carbonyl sources. The compound is of interest due to its potential applications in pharmaceuticals, agricultural chemistry, and materials science, particularly in the synthesis of polyurethanes.
Synthesis Analysis
Several methods have been developed for the synthesis of carbamates like 2-propynyl carbamate. One approach involves the chemoselective synthesis of carbamates using CO2 as a carbon source at room temperature and atmospheric pressure, which is sustainable and effective for protecting amino groups in amino acids and peptides . Another method utilizes carbonyl imidazole intermediates that react selectively with primary amines to form carbamates . Alkali metal salts, such as potassium carbonate, have been used as catalysts for the direct synthesis of carbamates from amines, silicate esters, and CO2, with yields up to 97% . Additionally, catalytic systems involving CeO2 and 2-cyanopyridine have been employed for the efficient synthesis of N-arylcarbamates from CO2, anilines, and alcohols .
Molecular Structure Analysis
The molecular structure of 2-propynyl carbamate is characterized by the presence of a propargyl group attached to a carbamate moiety. The carbamate group itself is a functional group consisting of an amine linked to a carbonyl group with an oxygen atom. The propargyl group provides a reactive site for various chemical transformations, such as nucleophilic attacks or catalytic reactions that can lead to the formation of complex molecular structures .
Chemical Reactions Analysis
2-Propynyl carbamate can undergo a variety of chemical reactions. For instance, it can be synthesized through the reaction of propargyl 1,2-orthoesters with amines under gold catalysis . It can also participate in dual nucleophilic reactions, such as those involving sulfonamides or carbamates with hexen-2-ynoates, leading to the formation of pyrrole frameworks . Palladium-catalyzed heteroannulations of 2-(2-propynyl)aniline have been used to synthesize indole derivatives, demonstrating the versatility of propargyl compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-propynyl carbamate are influenced by its functional groups. The propargyl group imparts a degree of reactivity that can be harnessed in various synthetic applications. The carbamate group contributes to the compound's stability and reactivity with amines and alcohols. The synthesis methods often aim to optimize conditions to minimize byproducts and maximize yields, indicating the importance of understanding the physical and chemical properties of the compound for efficient synthesis . Additionally, the use of CO2 as a carbon source in the synthesis of carbamates like 2-propynyl carbamate reflects a growing interest in developing environmentally friendly and sustainable chemical processes 10.
Scientific Research Applications
Synergism in Insecticides
2-Propynyl carbamate compounds, such as Phenyl 2-propynyl ethers, have been found to significantly synergize with carbamate insecticides. This synergy enhances the effectiveness of these insecticides against pests like the house fly, Musca domestica L. This suggests a broad spectrum of biological activity, potentially useful in agricultural and public health contexts (Barnes & Fellig, 1969).
Synthetic Chemistry Applications
2-Propynyl carbamates are utilized in complex chemical synthesis processes. For instance, they are involved in the synthesis of 4-Methylene-2-oxazolidinones and 4-Methylenetetrahydro-1,3-oxazin-2-ones, which are catalyzed by various agents like CuCl/Et3N or AgNCO/Et3N (TamaruYoshinao et al., 1994).
In Organic and Medicinal Chemistry
Carbamates, including 2-Propynyl carbamate derivatives, play a critical role in drug design and medicinal chemistry. They are used as key structural motifs in many drugs and prodrugs, influencing drug-target interactions through their carbamate moiety (Ghosh & Brindisi, 2015).
Applications in Material Science
Iodo propynyl butyl carbamate (IPBC), a derivative of 2-Propynyl carbamate, is used as a fungicide in metal-working fluid formulations. This application demonstrates the compound's utility in industrial contexts, particularly in material protection (Rioux & Ciccognani, 2002).
Environmental and Safety Applications
2-Propynyl carbamate compounds have been investigated for their environmental impact and safety profiles. Studies have been conducted to understand the metabolic and toxic effects of these compounds, as in the case of carbamate insecticides like propoxur (Liang et al., 2012).
Utilization in Advanced Oxidation Processes
Compounds like propham, a carbamate herbicide, are removed from aqueous solutions using advanced oxidation processes, demonstrating an application in environmental remediation and water treatment (Ozcan et al., 2008).
Antimicrobial Applications
Substituted pyridine propynyl carbamates have shown promising antimicrobial activities. This property is significant for the development of new antimicrobial agents and has been a subject of research in various studies (Bin, 2005).
properties
IUPAC Name |
prop-2-ynyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-2-3-7-4(5)6/h1H,3H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCOXWYMPCBIMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168304 | |
Record name | Carbamic acid, 2-propynyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propynyl carbamate | |
CAS RN |
16754-39-5 | |
Record name | 2-Propyn-1-ol, 1-carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16754-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propynyl carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016754395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propynyl carbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamic acid, 2-propynyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PROPYNYL CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTW4HB624C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.